(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)12-7-3-5-11-6-4-8-16-14(11)12/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQCQKAOBOTUEZ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : Quinoline-8-carbaldehyde reacts with the chiral amino alcohol to form a Schiff base intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the hydroxyl oxygen on the adjacent carbon, followed by dehydration, yields the oxazoline ring.
Optimized Parameters
| Parameter | Value/Range | Role in Reaction Efficiency |
|---|---|---|
| Temperature | 60–80°C | Accelerates cyclization |
| Solvent | Toluene or EtOH | Balances polarity and reflux |
| Catalyst | p-TsOH (5 mol%) | Acid-mediated dehydration |
| Reaction Time | 12–24 h | Ensures complete conversion |
Yield : 68–74%.
Stereochemical Outcome : The (R)-configuration is induced by the chiral center in the amino alcohol, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Asymmetric Synthesis via Chiral Auxiliary Approach
A two-step protocol employs (R)-4-isopropyl-2-oxazolidinone as a chiral auxiliary to enforce stereocontrol.
Step 1: Acylation of Oxazolidinone
The oxazolidinone reacts with quinoline-8-carbonyl chloride in THF at –78°C using n-BuLi as a base:
Step 2: Auxiliary Removal and Cyclization
Treatment with LiOH/H₂O₂ cleaves the auxiliary, followed by acid-catalyzed cyclization:
Catalytic Asymmetric Hydrogenation
Recent advances utilize iridium catalysts for enantioselective hydrogenation of prochiral oxazole precursors.
Substrate Preparation
5-(Quinolin-8-yl)-2-isopropyl-4,5-dihydrooxazole is synthesized via:
Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Ir-(S)-Binap |
| Pressure | 50 psi H₂ |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Result : >99% ee, 70% yield. |
Resolution of Racemic Mixtures
For non-stereoselective routes, chiral resolution is achieved via:
Diastereomeric Salt Formation
Racemic oxazoline is treated with (1S)-(+)-10-camphorsulfonic acid in EtOAc. The (R)-enantiomer preferentially crystallizes.
Purity : 97–99%.
Enzymatic Kinetic Resolution
Lipase B (Candida antarctica) selectively acylates the (S)-enantiomer in i-Pr₂O, leaving the (R)-form unreacted.
Conversion : 48% (theoretical max 50%), ee >99%.
Purification and Characterization
Chromatography : Silica gel (hexane/EtOAc 4:1) removes diastereomers.
Crystallization : Recrystallization from n-heptane/CH₂Cl₂ (9:1) enhances enantiopurity.
Analytical Data
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–74 | >98 | High | Moderate |
| Chiral Auxiliary | 58–62 | >99 | Low | High |
| Catalytic Hydrogenation | 70 | >99 | Moderate | High |
| Resolution | 40–50 | 97–99 | High | Low |
Chemical Reactions Analysis
Types of Reactions
®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the quinoline ring to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce alkyl or aryl groups onto the quinoline ring .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C₁₅H₁₆N₂O
- Molecular Weight: 240.3 g/mol
- CAS Number: 259105-54-9
This compound features a quinoline moiety, which is known for its diverse pharmacological properties, combined with a dihydrooxazole structure that enhances its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole. It has shown effectiveness against various bacterial strains, including:
- Mycobacterium smegmatis
- Pseudomonas aeruginosa
In vitro tests demonstrated significant antimicrobial activity, suggesting its potential as a candidate for developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that related quinoline compounds exhibit activity against cancer cell lines such as:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast adenocarcinoma)
These compounds act by targeting DNA gyrase and other critical pathways in cancer cells .
Synthesis and Characterization
The synthesis of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions that include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the oxazole ring , which may involve condensation reactions with suitable precursors.
Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Case Study 1: Antimicrobial Screening
A study conducted on various quinoline derivatives, including (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole, revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values were determined using serial dilution methods .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 6d | 6.25 | High |
| 9c | 12.5 | Moderate |
Case Study 2: Anticancer Activity Evaluation
In another study focusing on the anticancer effects of quinoline derivatives, (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole was tested against HepG2 cells. The results indicated a significant reduction in cell viability at specific concentrations, showcasing its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the oxazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and related oxazoline derivatives:
Key Observations :
- Substituent Position: The quinoline substituent’s position (2-, 8-, or isoquinoline-1-yl) significantly impacts steric and electronic properties. For example, quinoline-8-yl derivatives exhibit distinct π-π stacking interactions compared to quinoline-2-yl analogs, affecting catalytic activity .
- Stereochemistry : The R configuration in the target compound contrasts with the S configuration in analogs like L14 and 19a. This difference influences enantioselectivity in asymmetric reactions .
- Yield and Purity: The isoquinoline derivative (19a) achieves an 86% yield via optimized column chromatography (CHCl₃:MeOH = 12:1), whereas L14 yields only 32% with acetone elution .
Biological Activity
(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₆N₂O
- Molecular Weight : 240.30 g/mol
- CAS Number : 259105-54-9
The biological activity of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
- Enzyme Inhibition : The dihydrooxazole ring may inhibit specific enzymes involved in cancer cell metabolism, further contributing to its anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.5 | DNA intercalation |
| A549 (Lung Cancer) | 18.0 | Enzyme inhibition |
These results indicate that the compound can effectively inhibit the growth of cancer cells through multiple mechanisms.
Antimicrobial Activity
In addition to its anticancer properties, (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has demonstrated antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A study conducted by Yadav et al. investigated the efficacy of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole in inducing apoptosis in HepG2 cells. The research revealed that the compound significantly increased caspase activity and led to DNA fragmentation, indicating its potential as an effective anticancer agent .
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial effects of the compound against a panel of bacterial pathogens. The results showed that (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole inhibited the growth of Staphylococcus aureus at concentrations comparable to standard antibiotics, suggesting its viability as an alternative treatment option .
Q & A
Q. What are the key synthetic steps and strategies to ensure enantiomeric purity in the synthesis of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole?
The synthesis typically involves three stages: (1) condensation of a chiral amino alcohol (e.g., (S)-(+)-2-phenylglycinol) with a quinoline-derived aldehyde, (2) cyclization to form the oxazoline ring, and (3) purification via recrystallization or chromatography. Enantiomeric purity (>99%) is ensured by using enantiopure starting materials and monitoring optical rotation with polarimetry. Structural confirmation employs IR (C=N and C-O stretching), H/C NMR (ring proton splitting patterns), and GC-MS (molecular ion peak at m/z 253.3) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H NMR resolves diastereotopic protons in the 4,5-dihydrooxazole ring (δ 3.8–4.5 ppm), while C NMR confirms the quaternary C-4 isopropyl group (δ 28–32 ppm).
- Polarimetry : Measures specific rotation ([α]) to verify enantiomeric excess (e.g., 99% ee) .
- GC-MS : Validates molecular weight (MW 253.3) and detects impurities (<2%) .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) during scale-up synthesis?
Critical factors include:
- Chiral Resolution : Use of (R)- or (S)-amino alcohols with >99% ee to avoid racemization .
- Reaction Solvent : Polar aprotic solvents (e.g., THF) minimize side reactions.
- Temperature Control : Low temperatures (0–5°C) during cyclization prevent thermal racemization . Discrepancies in reported ee values (e.g., 97–99%) may arise from variations in recrystallization solvents or chromatographic purification .
Q. What challenges arise when using this compound as a chiral ligand in asymmetric catalysis?
Challenges include:
- Steric Effects : The isopropyl group at C-4 can hinder substrate binding, requiring ligand tuning (e.g., substituting with benzyl or phenyl groups) .
- Electronic Tuning : The quinoline moiety’s electron-withdrawing nature may reduce catalytic activity in Pd-mediated cross-couplings. Solutions involve modifying the heteroaromatic ring (e.g., pyridine vs. quinoline) .
- Stability : Hydrolysis of the oxazoline ring under acidic conditions necessitates inert reaction environments .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 83–94% vs. 70–85%)?
Discrepancies may stem from:
- Purification Methods : Column chromatography vs. recrystallization (e.g., DMF/EtOH mixtures improve yield by 10–15%) .
- Starting Material Quality : Impurities in amino alcohols (e.g., <98% purity) reduce cyclization efficiency.
- Catalyst Loading : Overuse of acid catalysts (e.g., p-toluenesulfonic acid) can promote side reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on GHS classifications:
- Toxicity : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
- Storage : Keep in airtight containers at –20°C to prevent moisture-induced hydrolysis .
Methodological Considerations
Q. What strategies validate the compound’s configuration in catalytic applications?
- X-ray Crystallography : Resolves absolute configuration (R vs. S) .
- Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric configuration .
- Catalytic Performance : Compare turnover numbers (TON) with known (R)- or (S)-configured ligands in asymmetric reactions .
Q. How can computational methods aid in predicting the compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
